molecular formula C13H8Cl2N2O2 B8581504 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride

5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride

Cat. No. B8581504
M. Wt: 295.12 g/mol
InChI Key: XGKCRFUEZJXUKS-UHFFFAOYSA-N
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Patent
US08563719B2

Procedure details

A mixture of the compound of formula (IX) (0.6 g, 2 5 mmol), SOCl2 (15 mL) and one drop of DMF was heated under reflux until the reaction was complete (TLC analysis). The volatile components were evaporated (including SOCl2) to provide crude (Xa).HCl (0.9 g) that could be used directly in the next step.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]3[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=3)[CH:10]=2)[N:5]=[CH:4][NH:3]1.O=S(Cl)[Cl:21].[ClH:23]>CN(C=O)C>[ClH:21].[Cl:23][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]3[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=3)[CH:10]=2)[N:5]=[CH:4][N:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
Name
Quantity
15 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the reaction
CUSTOM
Type
CUSTOM
Details
The volatile components were evaporated (including SOCl2)
CUSTOM
Type
CUSTOM
Details
to provide crude (Xa)

Outcomes

Product
Name
Type
Smiles
Cl.ClC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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